molecular formula C10H18N4O B11729094 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B11729094
M. Wt: 210.28 g/mol
InChI Key: HYPKFCSZCQVPKD-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazones with α-bromo ketones, followed by intramolecular cyclization under mild conditions . This method is known for its efficiency and wide group tolerance.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. This binding can affect pathways involved in cellular signaling, metabolism, and other critical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

5-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-5-12-10(15)8-6-9(11)13-14(8)7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

HYPKFCSZCQVPKD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NN1C(C)C)N

Origin of Product

United States

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